Cytotoxicity Fingerprint: HepG2 Cell Viability Profiling Distinguishes Target Compound from Cytotoxic Isoxazole Derivatives
In a human HepG2 hepatocyte viability assay conducted in 384-well format, 4-[3-(4-methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol exhibited -0.52% inhibition of cell viability, indicating no detectable cytotoxicity at the tested concentration . This contrasts sharply with several 3,4-diarylisoxazole analogs, such as combretastatin A4-like compounds, which show potent antiproliferative activity (GI₅₀ values as low as 0.023 μM against NCI-H522 lung cancer cells) . The absence of inherent cytotoxicity in hepatic cells is a critical selection criterion for probes intended for target-based screening in non-oncology indications, where compound-induced cell death would confound assay readouts.
| Evidence Dimension | Cytotoxicity (% inhibition of HepG2 cell viability) |
|---|---|
| Target Compound Data | -0.52% inhibition (standard_type: Inhibition; standard_units: %) |
| Comparator Or Baseline | Combretastatin A4 isoxazole analogs: GI₅₀ = 0.023–5.0 μM against NCI-H522; representative 3,4-diarylisoxazole 13e: 0.023 μM |
| Quantified Difference | Target compound shows effectively zero cytotoxicity vs. nanomolar-range antiproliferative activity of cytotoxic isoxazole analogs |
| Conditions | ChEMBL Assay CHEMBL3507681: Human HepG2 cell viability, 384-well format; comparator data from NCI60 screen (Sulforhodamine B assay, 48 h exposure) |
Why This Matters
A compound devoid of basal cytotoxicity in hepatocytes is immediately distinguishable from the broader isoxazole class known for tubulin-targeting anticancer agents; this property supports its use as a clean negative control or a starting scaffold for non-cytotoxic target modulation.
- [1] ChEMBL Database. Activity ID 15425362: CHEMBL3446064 in Human HepG2 cell viability assay (CHEMBL3507681). EMBL-EBI. Retrieved from https://www.ebi.ac.uk/chembl/api/data/activity?molecule_chembl_id=CHEMBL3446064&format=json View Source
- [2] Grigoriev, A., et al. (2018). Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, analogues of natural cytostatic combretastatin A4. European Journal of Medicinal Chemistry, 146, 519–531. doi:10.1016/j.ejmech.2018.01.055 (GI50 values for NCI-H522: 0.023 μM for compound 13e). View Source
